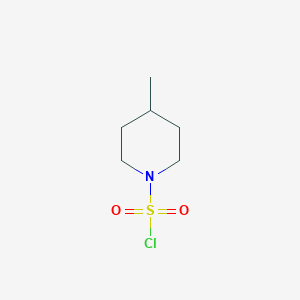

4-Methylpiperidine-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVNPRFHZBOVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585520 | |

| Record name | 4-Methylpiperidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41483-70-9 | |

| Record name | 4-Methylpiperidine-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpiperidine-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, reactivity, and applications of 4-methylpiperidine-1-sulfonyl chloride. The information is intended for professionals in the fields of chemical research and drug development who utilize sulfonyl chlorides as key building blocks in the synthesis of complex molecules.

Core Chemical and Physical Properties

This compound is a reactive chemical intermediate, primarily used in organic synthesis. Its physical and chemical properties are summarized below, providing essential data for its handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂S | [1][2][3][4] |

| Molecular Weight | 197.68 g/mol | [1][2][3] |

| CAS Number | 41483-70-9 | [1][2][5] |

| Appearance | Liquid | [5][6] |

| Boiling Point | 279.2 ± 7.0 °C (Predicted) | [2] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥97% | [5][6] |

| InChI Key | IVVNPRFHZBOVAZ-UHFFFAOYSA-N | [1][5][6] |

| SMILES | CC1CCN(CC1)S(=O)(=O)Cl | [1] |

Synthesis and Reactivity

The synthesis of sulfonyl chlorides is a fundamental process in organic chemistry. While specific, detailed experimental protocols for the industrial production of this compound are proprietary, a general and common laboratory-scale synthesis involves the reaction of the corresponding amine with a sulfonating agent.

A representative workflow for the synthesis of a sulfonyl chloride from an amine is depicted below. This process typically involves the reaction of the amine with a source of sulfuryl chloride, often in the presence of a base to neutralize the generated HCl.

References

An In-depth Technical Guide to 4-Methylpiperidine-1-sulfonyl chloride: Chemical Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylpiperidine-1-sulfonyl chloride, a key reagent in synthetic chemistry. The document details its chemical structure, reactivity, and provides established experimental protocols for its application, with a focus on the synthesis of sulfonamide derivatives. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Properties

This compound is a sulfonyl chloride derivative of 4-methylpiperidine. The presence of the electrophilic sulfonyl chloride group attached to the nitrogen atom of the piperidine ring makes it a valuable building block for the introduction of the 4-methylpiperidine-1-sulfonyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 41483-70-9 | [1][2][3] |

| Molecular Formula | C₆H₁₂ClNO₂S | [1][2][3][4] |

| Molecular Weight | 197.68 g/mol | [2][3] |

| Appearance | Liquid or Solid-liquid mixture | [5] |

| Boiling Point (Predicted) | 279.2 ± 7.0 °C | [3] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [3] |

| SMILES | CC1CCN(CC1)S(=O)(=O)Cl | [2] |

| InChI | InChI=1S/C6H12ClNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][5] |

Spectroscopic data, including ¹H NMR, IR, and mass spectrometry, are available for this compound and are essential for its characterization.[6]

Reactivity and Applications

The primary reactivity of this compound stems from the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent reagent for the sulfonylation of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds.

The general reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, leading to the displacement of the chloride ion and the formation of a sulfonamide. A base is typically added to neutralize the hydrochloric acid byproduct.

Caption: General reaction pathway for the synthesis of N-substituted 4-methylpiperidine-1-sulfonamides.

The resulting sulfonamides often exhibit a range of biological activities, and this synthetic route is employed in the development of new therapeutic agents. For instance, novel sulfonamide derivatives containing a piperidine moiety have been synthesized and investigated as potential bactericides for managing plant bacterial diseases.[7]

Experimental Protocols

The following is a general experimental protocol for the synthesis of N-substituted 4-methylpiperidine-1-sulfonamides, adapted from literature procedures for similar transformations.[7]

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or N,N-Dimethylformamide)

-

Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the tertiary amine base (1.2 - 2.0 equivalents) to the solution.

-

Addition of Sulfonyl Chloride: While stirring the solution at room temperature, add a solution of this compound (1.0 - 1.1 equivalents) in the anhydrous solvent dropwise.

-

Reaction Monitoring: Stir the resulting reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Further Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data: Representative Reaction Yields

The yields for the synthesis of sulfonamides can vary depending on the specific amine substrate and reaction conditions. The following table provides a summary of reported yields for the synthesis of various sulfonamide derivatives from a piperidine precursor and different sulfonyl chlorides, which can be considered representative for reactions involving this compound.

Table 2: Representative Yields for the Synthesis of N-substituted Piperidine Sulfonamides

| Reactant 1 (Amine) | Reactant 2 (Sulfonyl Chloride) | Yield (%) | Reference |

| 4-Aminopiperidine derivative | Various substituted sulfonyl chlorides | 24.5 - 72.8 | [7] |

| 4-Aminopiperidine derivative | Various substituted carboxylic acids (via condensation) | 31.3 - 67.7 | [7] |

| 4-Aminopiperidine derivative | Various substituted acyl chlorides | 45.6 - 74.4 | [7] |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Signal Word: Danger[5]

-

Hazard Statements:

Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

References

- 1. 41483-70-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C6H12ClNO2S | CID 16228446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 41483-70-9 [sigmaaldrich.com]

- 6. This compound(SALTDATA: FREE)(41483-70-9) 1H NMR spectrum [chemicalbook.com]

- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylpiperidine-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylpiperidine-1-sulfonyl chloride, a key building block in medicinal chemistry and organic synthesis. This document details a reliable synthetic protocol and outlines the expected analytical data for structural confirmation.

Overview and Properties

This compound is a reactive intermediate used in the synthesis of various compounds, particularly sulfonamides, which are a prominent class of therapeutic agents. Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 41483-70-9 | [1][3] |

| Molecular Formula | C₆H₁₂ClNO₂S | [1][3] |

| Molecular Weight | 197.68 g/mol | [1][3] |

| Appearance | Liquid (predicted/typical) | [2] |

| Boiling Point | 279.2 ± 7.0 °C (Predicted) | |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of 4-methylpiperidine with sulfuryl chloride (SO₂Cl₂). In this reaction, one equivalent of the amine acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct.

Synthesis Workflow

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of piperidine-1-sulfonyl chloride.[4]

Materials:

-

4-Methylpiperidine (2.0 equivalents)

-

Sulfuryl chloride (SO₂Cl₂), 1N solution in dichloromethane (DCM) (1.0 equivalent)

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet

-

Low-temperature bath (e.g., acetone/dry ice)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a three-neck round-bottom flask charged with 4-methylpiperidine (2.0 equiv.) and anhydrous dichloromethane, begin stirring under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Cool the reaction mixture to -20 °C using a low-temperature bath. Add a 1N solution of sulfuryl chloride (1.0 equiv.) in dichloromethane dropwise via the addition funnel, ensuring the internal temperature does not rise above -15 °C. The reaction is exothermic.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.

-

Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Quench the reaction by adding cold water.

-

Separate the organic layer. Wash the organic phase sequentially with cold 1N HCl (to remove excess 4-methylpiperidine and its hydrochloride salt) and then with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

-

Purification: The resulting crude residue can be purified by vacuum distillation to yield the final product. For the analogous piperidine-1-sulfonyl chloride, distillation occurs at 105 °C at 1 mm Hg.[4]

Safety Precautions:

-

Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The reaction generates HCl gas; ensure adequate ventilation.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2, H-6 (axial) | ~ 3.6 - 3.8 | m | 2H | -CH₂-N- |

| H-2, H-6 (equatorial) | ~ 3.1 - 3.3 | m | 2H | -CH₂-N- |

| H-3, H-5 (axial) | ~ 1.8 - 2.0 | m | 2H | -CH₂- |

| H-4 (axial) | ~ 1.6 - 1.8 | m | 1H | -CH(CH₃)- |

| H-3, H-5 (equatorial) | ~ 1.4 - 1.6 | m | 2H | -CH₂- |

| H-7 (Methyl) | ~ 0.9 - 1.1 | d | 3H | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2, C-6 | ~ 48 - 52 | -CH₂-N- |

| C-3, C-5 | ~ 30 - 35 | -CH₂- |

| C-4 | ~ 28 - 32 | -CH(CH₃)- |

| C-7 | ~ 20 - 23 | -CH₃ |

Note: Predicted chemical shifts are based on data from structurally similar N-sulfonylpiperidine compounds and general principles of NMR spectroscopy.[6][7][8] The electron-withdrawing sulfonyl chloride group causes a significant downfield shift of the alpha-protons (H-2, H-6) and alpha-carbons (C-2, C-6) compared to the 4-methylpiperidine starting material.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O Symmetric Stretch | 1166 - 1204 | Strong |

| C-H Aliphatic Stretch | 2800 - 3000 | Medium-Strong |

| S-Cl Stretch | ~ 600 | Medium |

Note: The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonyl chloride functional group.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation | Notes |

| 197 / 199 | [M]⁺ / [M+2]⁺ | Molecular ion peak and its isotope peak. The ~3:1 ratio of the M to M+2 peak is characteristic of a molecule containing one chlorine atom.[11] |

| 162 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 133 | [M - SO₂]⁺ | Loss of sulfur dioxide (uncommon direct fragmentation). |

| 98 | [C₆H₁₂N]⁺ | Loss of the SO₂Cl group, fragment corresponds to the 4-methylpiperidine radical cation. |

| 56 | [C₃H₆N]⁺ | Common fragment from the cleavage of the piperidine ring.[12] |

Structural Data Relationship

The following diagram illustrates how the key characterization data points correspond to specific structural features of this compound.

References

- 1. This compound | C6H12ClNO2S | CID 16228446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41483-70-9 [sigmaaldrich.com]

- 3. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]

- 4. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 11. acdlabs.com [acdlabs.com]

- 12. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methylpiperidine-1-sulfonyl chloride CAS number 41483-70-9

An In-depth Technical Guide to 4-Methylpiperidine-1-sulfonyl chloride

CAS Number: 41483-70-9

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's physicochemical properties, safety and handling protocols, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a reactive compound, valued for the electrophilic nature of its sulfonyl chloride group. This reactivity allows for the straightforward introduction of the 4-methylpiperidinesulfonyl moiety into a wide range of molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41483-70-9 | [1][2][3] |

| Molecular Formula | C₆H₁₂ClNO₂S | [2][3][4] |

| Molecular Weight | 197.68 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow solid-liquid mixture or liquid | [1][2] |

| Boiling Point | 279.2 ± 7.0 °C (Predicted) | [2] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |

| Purity | Typically ≥97% | [1][5] |

| InChI Key | IVVNPRFHZBOVAZ-UHFFFAOYSA-N | [1][3][5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[1][4][5]

Table 2: Hazard and Precautionary Statements

| Category | GHS Statements | Reference |

| Signal Word | Danger | [1][5] |

| Hazard Statements (H-Statements) | H301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH331: Toxic if inhaled | [1][5] |

| Precautionary Statements (P-Statements) | P260: Do not breathe dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP405: Store locked up | [1][5][6] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Synthesis and Reactions

Sulfonyl chlorides are typically synthesized from the corresponding amines. While a specific protocol for this compound is not detailed in the provided literature, a general and widely used synthetic route is the reaction of the parent amine, 4-methylpiperidine, with sulfuryl chloride in the presence of a base or in a suitable solvent.

Caption: General synthesis of this compound.

The primary reactivity of this compound stems from its electrophilic sulfur atom, making it an excellent reagent for forming sulfonamides through reaction with primary or secondary amines. This reaction is fundamental to its application in drug discovery.

Applications in Research and Drug Development

The sulfonyl chloride functional group is a versatile handle for chemical modification, and its derivatives, particularly sulfonamides, are prevalent in medicinal chemistry.[7][8] The piperidine moiety can enhance properties such as membrane permeability.[9]

Synthesis of Sulfonamide-Based Inhibitors

A primary application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anti-cancer effects.[8] The reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage.

Caption: Synthesis of sulfonamides from this compound.

Role in Targeted Protein Modification and Bioconjugation

The reactivity of the sulfonyl chloride group allows for its use in bioconjugation and as a biochemical probe.[9] It can covalently modify nucleophilic residues on proteins, such as lysine or cysteine, which is a strategy used to label proteins for study or to create targeted therapies like antibody-drug conjugates.[9]

References

- 1. This compound | 41483-70-9 [sigmaaldrich.com]

- 2. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]

- 3. This compound | C6H12ClNO2S | CID 16228446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound | 41483-70-9 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride () for sale [vulcanchem.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Methylpiperidine-1-sulfonyl Chloride in Sulfonamide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with the use of 4-methylpiperidine-1-sulfonyl chloride in the synthesis of sulfonamides. This information is critical for researchers and professionals involved in drug discovery and development, where the sulfonamide moiety is a prevalent structural motif.

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This compound is a key reagent in this context, offering a versatile scaffold for the generation of diverse sulfonamide libraries. Understanding its mechanism of action is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Core Mechanism of Sulfonamide Formation

The reaction between this compound and an amine to form a sulfonamide is a classic example of nucleophilic acyl substitution at a sulfur center. While detailed kinetic and mechanistic studies specifically for this compound are not extensively available in the public domain, the generally accepted mechanism for the reaction of sulfonyl chlorides with amines proceeds through a nucleophilic substitution pathway . This can occur via two principal mechanisms: a concerted SN2-like mechanism or a stepwise addition-elimination mechanism.

General Reaction Scheme:

An In-depth Technical Guide on the Solubility of 4-Methylpiperidine-1-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylpiperidine-1-sulfonyl chloride, a key reagent in synthetic organic chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a discussion of the expected solubility behavior based on general chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties can offer initial insights into its potential solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂S | [1][2] |

| Molecular Weight | 197.68 g/mol | [1][2] |

| Density | 1.319 g/cm³ (Predicted: 1.33±0.1 g/cm³) | [1][3] |

| Boiling Point | 389.3ºC at 760 mmHg (Predicted: 279.2±7.0 °C) | [1][3] |

| Physical Form | Liquid | [4] |

| CAS Number | 41483-70-9 | [1][2] |

Expected Solubility Profile

The principle of "like dissolves like" is a fundamental predictor of solubility. Based on the structure of this compound, which contains both a non-polar methylpiperidine ring and a polar sulfonyl chloride group, its solubility is expected to vary across different organic solvents.

-

Polar Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone are likely to be effective at dissolving this compound due to their ability to engage in dipole-dipole interactions.

-

Non-Polar Solvents: In non-polar hydrocarbon solvents such as hexanes and toluene, the solubility is expected to be lower.

-

Protic Solvents: Protic solvents, including water and alcohols (e.g., methanol, ethanol), are generally not recommended for dissolving sulfonyl chlorides. The sulfonyl chloride functional group is susceptible to solvolysis (reaction with the solvent), leading to the formation of the corresponding sulfonic acid. This reaction would consume the starting material and affect the accuracy of any solubility measurement.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocols can be employed to determine the solubility of this compound. It is crucial to use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride.

1. Qualitative Solubility Assessment (Test Tube Method)

This method provides a rapid, preliminary assessment of solubility.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The liquid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the liquid dissolves, but a separate phase or cloudiness remains.

-

Insoluble: The liquid does not appear to dissolve and forms a distinct layer.

-

-

Record the observations for each solvent tested.

2. Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.

Procedure:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the selected anhydrous organic solvent.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Allow the mixture to stand undisturbed at the same constant temperature until any undissolved solute has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved micro-droplets.

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Divide the mass of the dissolved solute by the volume of the supernatant taken to determine the solubility.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of an Organic Compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-Methylpiperidine-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methylpiperidine-1-sulfonyl chloride (CAS No: 41483-70-9). The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, first aid measures, and emergency procedures necessary for the safe use of this compound in a laboratory and drug development setting.

Physicochemical and Toxicological Data

A summary of the known physical, chemical, and toxicological properties of this compound is presented below. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H12ClNO2S | [1][2] |

| Molecular Weight | 197.68 g/mol | [1] |

| Physical Form | Liquid | |

| Density | 1.319 g/cm³ | [3] |

| Boiling Point | 389.3ºC at 760 mmHg | [3] |

| Flash Point | 189.3ºC | [3] |

| Refractive Index | 1.631 | [3] |

Table 2: Toxicological Information

| Effect | Data | Reference |

| Acute Toxicity | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals (QSAR modeling). | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [1] |

| Reproductive Toxicity | No data available | [1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |

| Aspiration Hazard | No data available | [1] |

Hazard Identification and Precautionary Statements

This compound is classified as a hazardous substance. The GHS hazard statements and precautionary statements are summarized in the table below.

Table 3: Hazard Identification and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Statements | H301 | Toxic if swallowed. | |

| H311 | Toxic in contact with skin. | ||

| H314 | Causes severe skin burns and eye damage. | [4] | |

| H331 | Toxic if inhaled. | [4] | |

| H402 | Harmful to aquatic life. | [4] | |

| Precautionary Statements | P260 | Do not breathe mist or vapors. | |

| P264 | Wash skin thoroughly after handling. | [4] | |

| P270 | Do not eat, drink or smoke when using this product. | [4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [4] | |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | ||

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P310 | Immediately call a POISON CENTER or doctor/physician. | ||

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | ||

| P405 | Store locked up. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safety and Handling

3.1. Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound to prevent skin and eye contact, and inhalation.

-

Eye and Face Protection : Wear chemical safety goggles and a face shield.[5] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Skin Protection :

-

Gloves : Handle with chemical-resistant gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

-

Body Protection : Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

-

-

Respiratory Protection :

-

For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]

-

For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

-

If the respirator is the sole means of protection, use a full-face supplied air respirator.[5] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

-

3.2. First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

-

General Advice : Consult a physician and show them the safety data sheet.[1]

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact : Immediately wash off with soap and plenty of water. Consult a physician.[1]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

3.3. Fire Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards : Combustion may produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[1]

-

Firefighter Protection : Wear a self-contained breathing apparatus for firefighting if necessary.[1]

3.4. Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions : Use personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Containment and Cleaning Up : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

3.5. Storage and Handling

-

Handling : Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Storage : Store in a cool place.[1] Keep the container tightly closed in a dry and well-ventilated place.[1] This material is hygroscopic and should be stored under an inert gas.[1] The recommended storage temperature is 2-8°C in an inert atmosphere.

Visual Workflow for Chemical Spill Management

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

Caption: Workflow for managing a this compound spill.

References

Spectroscopic Analysis of 4-Methylpiperidine-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for 4-methylpiperidine-1-sulfonyl chloride (C₆H₁₂ClNO₂S, Mol. Wt.: 197.68 g/mol ).[1] Due to the limited availability of publicly accessible raw spectral data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectral Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the known chemical structure and spectral data of similar compounds, such as piperidine derivatives and sulfonyl chlorides.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2, H6 (axial) | 3.6 - 3.8 | ddd | J(gem) ≈ 12-14, J(ax-ax) ≈ 10-13, J(ax-eq) ≈ 2-5 |

| H2, H6 (equatorial) | 3.1 - 3.3 | ddd | J(gem) ≈ 12-14, J(eq-ax) ≈ 2-5, J(eq-eq) ≈ 2-4 |

| H3, H5 (axial) | 1.8 - 2.0 | m | |

| H3, H5 (equatorial) | 1.6 - 1.8 | m | |

| H4 | 1.5 - 1.7 | m | |

| -CH₃ | 0.9 - 1.1 | d | J(H-H) ≈ 6-7 |

ddd: doublet of doublet of doublets, d: doublet, m: multiplet

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 48 - 52 |

| C3, C5 | 32 - 36 |

| C4 | 28 - 32 |

| -CH₃ | 20 - 24 |

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1350 - 1380 | Strong |

| S=O (symmetric stretch) | 1160 - 1190 | Strong |

| C-H (stretch) | 2850 - 2950 | Medium-Strong |

| C-H (bend) | 1440 - 1470 | Medium |

| S-Cl (stretch) | 550 - 650 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 197/199 | Molecular ion peak with isotopic pattern for ³⁵Cl/³⁷Cl. |

| [M-Cl]⁺ | 162 | Loss of chlorine. |

| [M-SO₂Cl]⁺ | 98 | Loss of the sulfonyl chloride group. |

| [C₅H₁₀N]⁺ | 84 | Fragment corresponding to the methylpiperidine ring. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer and acquire the IR spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization methods often used with LC-MS that are more likely to show the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 4-Methylpiperidine-1-sulfonyl chloride for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methylpiperidine-1-sulfonyl chloride, a key building block in medicinal chemistry. This document details its chemical properties, commercial availability, and applications in the synthesis of pharmacologically active compounds, with a focus on the development of kinase inhibitors. Experimental protocols and relevant signaling pathways are also discussed to support research and development efforts.

Chemical Properties and Commercial Availability

This compound is a reactive chemical intermediate valued for its ability to introduce the 4-methylpiperidinesulfonyl moiety into molecules. This functional group is of interest in drug design due to the desirable physicochemical properties of the piperidine scaffold, which can enhance solubility, metabolic stability, and target engagement of a lead compound.

Table 1: Chemical and Physical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 41483-70-9 |

| Molecular Formula | C₆H₁₂ClNO₂S |

| Molecular Weight | 197.69 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| Purity | Typically ≥97% |

| Storage Conditions | 2-8°C, under inert atmosphere |

Table 2: Commercial Suppliers of this compound

| Supplier | Available Quantities | Additional Information |

| Sigma-Aldrich | 1 g, 5 g, 25 g | Partnered with Ambeed, Inc. for this product.[2] |

| Santa Cruz Biotechnology | Custom | Marketed as a specialty product for proteomics research.[4] |

| BLD Pharm | Inquire | Provides documentation such as NMR, HPLC, LC-MS.[5] |

| ChemicalBook | Various | Lists multiple global suppliers.[3] |

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

The sulfonyl chloride group is a versatile reactive handle for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[6][7] Sulfonamides are key components of numerous approved drugs and are particularly prominent in the development of kinase inhibitors. While specific literature on the biological activity of derivatives of this compound is limited, the structural motif is relevant to the design of inhibitors for several kinase families, including Rho-associated coiled-coil containing protein kinases (ROCK).

The Rho/ROCK Signaling Pathway: A Therapeutic Target

The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer, glaucoma, and hypertension, making ROCK a compelling therapeutic target.[8][9] ROCK inhibitors often feature a heterocyclic core coupled to a sulfonamide linker, a structure readily accessible through the reaction of a sulfonyl chloride with a suitable amine.

Experimental Protocols: Synthesis of Sulfonamides

The following is a general protocol for the synthesis of a sulfonamide derivative from this compound and a primary or secondary amine. This procedure is based on established methods for sulfonamide synthesis.[6]

Materials

-

This compound

-

Primary or secondary amine of interest

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Information

This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a valuable and commercially available reagent for the synthesis of novel sulfonamides for drug discovery. Its application in the generation of kinase inhibitor libraries, particularly for targets such as Rho-kinase, holds significant potential for the development of new therapeutics. The provided protocols and pathway information serve as a foundation for researchers to explore the utility of this versatile building block in their drug development programs.

References

- 1. This compound | C6H12ClNO2S | CID 16228446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41483-70-9 [sigmaaldrich.com]

- 3. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 41483-70-9|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Application of Rho Kinase Inhibitors in the Management of Glaucoma [mdpi.com]

- 10. capotchem.cn [capotchem.cn]

The Versatility of 4-Methylpiperidine-1-sulfonyl Chloride in Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methylpiperidine-1-sulfonyl chloride is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive sulfonyl chloride group with a lipophilic 4-methylpiperidine moiety, make it a valuable building block for the synthesis of a diverse array of bioactive molecules. This guide explores the potential research applications of this compound, detailing its use in the development of novel therapeutic agents, presenting key quantitative data, and providing exemplary experimental protocols.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its facile reaction with primary and secondary amines to form stable sulfonamide linkages. The resulting 4-methylpiperidine-1-sulfonamide scaffold is a privileged motif found in a variety of biologically active compounds. The 4-methyl group can influence the lipophilicity and metabolic stability of the final compound, potentially improving its pharmacokinetic profile.

Antibacterial Agents: Targeting Folic Acid Biosynthesis

Derivatives of this compound have shown promise as potent antibacterial agents. These compounds often target essential bacterial metabolic pathways, such as the folic acid biosynthesis pathway, by inhibiting key enzymes like dihydropteroate synthase (DHPS).

A series of novel sulfonamide derivatives incorporating a piperidine moiety have been synthesized and evaluated for their antibacterial activity against plant pathogens. The quantitative data for selected compounds from this study are presented below.

Table 1: In Vitro Antibacterial Activity of 4-Methylpiperidine-1-sulfonamide Derivatives against Plant Pathogens [1]

| Compound ID | R Group (Substituent on Benzene Ring) | EC50 (µg/mL) vs. Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (µg/mL) vs. Xanthomonas axonopodis pv. citri (Xac) |

| A10 | 2-CF₃ | 2.65 | - |

| A8 | 3-Br | - | 4.74 |

| A1 | H | 6.84 | 14.73 |

| A3 | 4-F | 4.69 | 7.90 |

| A6 | 4-Cl | 3.80 | 7.49 |

| A9 | 4-Br | 5.16 | 7.04 |

| A12 | 4-CF₃ | 5.95 | 6.76 |

| A15 | 4-NO₂ | 4.73 | 7.29 |

| A19 | 4-CH₃ | 3.62 | 12.71 |

EC50 values represent the concentration required to inhibit 50% of bacterial growth.

Anticancer Agents: Targeting Dihydrofolate Reductase and Other Pathways

The sulfonamide scaffold is also a key feature in a number of anticancer agents. Some sulfonamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation, making it a prime target in cancer therapy. While not directly using the 4-methylpiperidine moiety, a study on novel N⁴-substituted sulfonamides as DHFR inhibitors highlights the potential of this class of compounds.[2]

Furthermore, curcumin-inspired 1-sulfonyl-4-piperidones have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of 1-Sulfonyl-4-piperidone Derivatives [3]

| Compound ID | R Group (Substituent on Sulfonyl) | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. A431 (Skin) | IC50 (µM) vs. MCF7 (Breast) | IC50 (µM) vs. A549 (Lung) |

| 36 | Not Specified | Sub-micromolar | Sub-micromolar | 2.23 | 4.27 |

| 27 | Not Specified | Sub-micromolar | Sub-micromolar | - | - |

| 29 | Not Specified | Sub-micromolar | Sub-micromolar | - | - |

| 5-Fluorouracil | Reference | - | - | 3.15 | - |

| Doxorubicin | Reference | - | - | - | 5.93 |

IC50 values represent the concentration required to inhibit 50% of cancer cell growth.

Central Nervous System (CNS) Active Agents: Sigma Receptor Ligands

Derivatives of this compound have also been explored for their activity in the central nervous system. A notable example is the development of selective sigma-1 (σ₁) receptor ligands. The σ₁ receptor is a unique intracellular protein implicated in a variety of neurological and psychiatric disorders.

Table 3: Binding Affinity of a 4-Methylpiperidine-1-sulfonamide Derivative for Sigma Receptors [4]

| Compound | Ki (nM) for σ₁ Receptor | Ki (nM) for σ₂ Receptor | σ₁/σ₂ Selectivity Ratio |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 96 |

Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of N-aryl-4-methylpiperidine-1-sulfonamides, a common class of derivatives synthesized from this compound.

General Protocol for the Synthesis of N-Aryl-4-methylpiperidine-1-sulfonamides

Materials:

-

This compound

-

Substituted aromatic amine

-

Anhydrous pyridine or Dichloromethane (DCM)

-

Triethylamine (if using DCM as solvent)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of the substituted aromatic amine (1.0 equivalent) in anhydrous pyridine (or DCM) in a round-bottom flask, add this compound (1.1 equivalents) portion-wise at 0 °C. If using DCM as the solvent, add triethylamine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Once the reaction is complete, if pyridine was used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate. The organic layer is washed successively with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine. If DCM was used, the reaction mixture is washed directly with the same aqueous solutions.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford the pure N-aryl-4-methylpiperidine-1-sulfonamide.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of novel bioactive compounds. Its utility has been demonstrated in the development of antibacterial, anticancer, and CNS-active agents. The straightforward synthesis of sulfonamides from this starting material, coupled with the favorable physicochemical properties often imparted by the 4-methylpiperidine moiety, ensures its continued importance in the field of drug discovery and medicinal chemistry. Further exploration of derivatives of this compound is likely to yield new and improved therapeutic candidates for a wide range of diseases.

References

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Sulfonamides Using 4-Methylpiperidine-1-sulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing 4-methylpiperidine-1-sulfonyl chloride. This protocol is broadly applicable for the coupling of this compound with a variety of primary and secondary amines to generate a diverse library of sulfonamide compounds. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3]

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The synthesis of novel sulfonamide derivatives is a key strategy in the development of new therapeutic agents. The protocol described herein focuses on the use of this compound as a building block to introduce the 4-methylpiperidine moiety into the final sulfonamide structure. This structural motif is of interest for its potential to modulate the physicochemical and pharmacokinetic properties of the molecule.

The general approach involves the reaction of this compound with a primary or secondary amine in the presence of a suitable base. This reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide bond and the release of hydrogen chloride, which is neutralized by the base.[4]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of sulfonamides based on analogous reactions reported in the literature. The yields are indicative and may vary depending on the specific amine substrate used.

| Product Type | Reactants | Solvent | Base | Reaction Time | Yield (%) | Reference |

| Piperidine-based Sulfonamide | Substituted Piperidine and various Sulfonyl Chlorides | N,N-Dimethylformamide (DMF) | K₂CO₃ | 72 h (for intermediate) | 24.5 - 72.8 | [5] |

| Piperazine-based Sulfonamide | Trimetazidine and various Sulfonyl Chlorides | Dichloromethane (DCM) | Triethylamine (TEA) | 30 min | 87 - 93 | [6] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonamide using this compound and a generic primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine of interest

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (10-20 mL).

-

Addition of Sulfonyl Chloride: To the stirred solution of the amine, add this compound (1.0 mmol, 1.0 equivalent).

-

Addition of Base: After approximately 10 minutes of stirring at room temperature, slowly add triethylamine (1.2 mmol, 1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Characterization:

The structure and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of solid compounds.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonamides using the this compound protocol.

Caption: General workflow for sulfonamide synthesis.

Proposed Mechanism of Action: Dihydropteroate Synthase Inhibition

Many sulfonamide-based drugs exert their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][6] This pathway is essential for the biosynthesis of nucleotides and certain amino acids in bacteria. The structural similarity of sulfonamides to the natural substrate of DHPS, p-aminobenzoic acid (PABA), allows them to act as competitive inhibitors.

Caption: Inhibition of bacterial folic acid synthesis.

References

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

4-Methylpiperidine-1-sulfonyl Chloride: A Novel Protecting Group for Amines in Organic Synthesis

Application Note AP2025-12-27

Abstract

This document provides detailed application notes and protocols for the utilization of 4-methylpiperidine-1-sulfonyl chloride as a protecting group for primary and secondary amines. The resulting 4-methylpiperidine-1-sulfonamides exhibit notable stability across a range of reaction conditions, yet can be cleaved under specific reductive protocols. This reagent is a valuable tool for researchers, scientists, and drug development professionals engaged in complex multi-step syntheses where robust amine protection is paramount. We present generalized methodologies for both the protection of amines and the subsequent deprotection of the sulfonamide, supported by quantitative data derived from analogous sulfonyl chloride reactions.

Introduction

In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals, the judicious use of protecting groups is essential. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during various synthetic transformations. Sulfonyl chlorides are a well-established class of reagents for amine protection, forming stable sulfonamides.[1] this compound offers a unique set of properties, including a non-aromatic, sterically defined structure that can influence the physical and chemical characteristics of the protected intermediate. The resulting sulfonamides are generally stable to acidic and basic conditions, allowing for a broad range of subsequent chemical modifications.

Key Applications

The 4-methylpiperidine-1-sulfonyl group is particularly advantageous in synthetic routes requiring:

-

High Stability: The sulfonamide bond is resistant to a wide pH range and various reagents, ensuring the integrity of the protected amine during subsequent reaction steps.

-

Modulation of Physical Properties: The lipophilic nature of the 4-methylpiperidine moiety can enhance the solubility of intermediates in organic solvents, facilitating purification by chromatography.

-

Drug Discovery: The piperidine scaffold is a common motif in centrally active pharmaceuticals. Its incorporation as a protecting group may offer favorable pharmacokinetic properties to intermediates in drug development pipelines.

Data Presentation

Due to the limited literature specifically detailing the use of this compound as a protecting group, the following tables present generalized data for the sulfonylation of amines based on common sulfonyl chlorides. These values provide a representative expectation for reaction efficiency.

Table 1: Generalized Reaction Conditions for Amine Protection

| Amine Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary Aliphatic | Triethylamine | Dichloromethane | 0 to 25 | 1 - 4 | 85 - 95 |

| Secondary Aliphatic | Pyridine | Dichloromethane | 25 - 40 | 2 - 8 | 80 - 90 |

| Primary Aromatic | Pyridine | Chloroform | 25 - 60 | 4 - 12 | 75 - 85 |

| Secondary Aromatic | DMAP (cat.), Et₃N | Acetonitrile | 50 - 82 | 12 - 24 | 60 - 75 |

Table 2: General Deprotection Methods for Sulfonamides

| Deprotection Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Substrate Scope |

| Mg / MeOH | Methanol | 25 - 65 | 2 - 6 | General, mild conditions |

| SmI₂ / H₂O | THF | 0 - 25 | 0.5 - 2 | Mild, effective for sensitive substrates |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene | 25 - 110 | 1 - 5 | Robust, for more stable sulfonamides |

| HBr / Phenol | Acetic Acid | 70 - 100 | 4 - 12 | Harsh, for highly stable sulfonamides |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes the formation of a 4-methylpiperidine-1-sulfonamide from a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the amine solution at 0 °C over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a 4-Methylpiperidine-1-sulfonamide

This protocol outlines a general method for the reductive cleavage of the sulfonamide to regenerate the free amine, based on conditions for other sulfonamides.

Materials:

-

N-(4-methylpiperidine-1-sulfonyl)amine (1.0 eq)

-

Magnesium turnings (10 eq)

-

Anhydrous Methanol

-

Ammonium chloride solution (10% aqueous)

-

Ethyl acetate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the N-(4-methylpiperidine-1-sulfonyl)amine (1.0 eq) in anhydrous methanol, add magnesium turnings (10 eq) in one portion.

-

Stir the suspension at room temperature or gently heat to reflux (50-65 °C) to initiate the reaction. The reaction is often exothermic.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 10% aqueous ammonium chloride solution.

-

Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by an appropriate method (e.g., column chromatography, distillation, or crystallization).

Visualizations

Caption: Amine protection workflow.

Caption: Sulfonamide deprotection workflow.

Caption: Stability of the protecting group.

Safety Information

This compound is a corrosive and moisture-sensitive reagent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound serves as a robust and reliable protecting group for amines. The resulting sulfonamides exhibit excellent stability, making them suitable for multi-step synthetic sequences. While specific literature on this reagent as a protecting group is emerging, the generalized protocols provided herein, based on the well-established chemistry of sulfonyl chlorides, offer a solid foundation for its application in research and development. The unique structural features of the 4-methylpiperidine moiety may provide advantages in solubility and for applications in medicinal chemistry.

References

Application Notes and Protocols for the Coupling of 4-Methylpiperidine-1-sulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of N-substituted-4-methylpiperidine-1-sulfonamides through the coupling of 4-methylpiperidine-1-sulfonyl chloride with various primary amines. This reaction is a fundamental transformation in medicinal chemistry for the generation of diverse sulfonamide libraries for drug discovery programs.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents due to its diverse biological activities. The reaction of sulfonyl chlorides with primary or secondary amines is the most common and effective method for the synthesis of sulfonamides.[1] this compound is a valuable building block that introduces a saturated heterocyclic motif, which can favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. The protocols outlined below are based on established synthetic methodologies for sulfonamide formation and include a specific example from the literature to provide a practical reference.

General Reaction Scheme

The coupling of this compound with a primary amine proceeds via a nucleophilic substitution reaction at the sulfur atom. The primary amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl). A base is typically added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.

Figure 1: General reaction scheme for the coupling of this compound with a primary amine.

Reaction Conditions and Data Summary

The following table summarizes representative reaction conditions for the synthesis of N-substituted sulfonamides from sulfonyl chlorides and primary amines. While specific data for a wide range of primary amines with this compound is limited in the public domain, the conditions are analogous to those used for other sulfonyl chlorides.

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | (2,2-dimethyl-[2][3]-dioxolan-4-yl)-methylamine | Triethylamine (Et3N) | Not Specified | 0 | Not Specified | 45 | [4] |

| 2 | General Primary Amine | Pyridine | Dichloromethane (DCM) | 0 to RT | 6 - 18 | Good to Excellent | General Protocol |

| 3 | General Primary Amine | Triethylamine (Et3N) | Tetrahydrofuran (THF) | 0 to RT | 6 | ~86 (analogous) | [4] |

| 4 | General Primary Amine | Sodium Carbonate | Aqueous solution | RT | Not Specified | Good to Excellent | General Protocol |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-4-methylpiperidine-1-sulfonamides

This protocol is a generalized method suitable for a wide range of primary amines.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Triethylamine (Et3N) or Pyridine (1.5 - 2.0 eq)

-